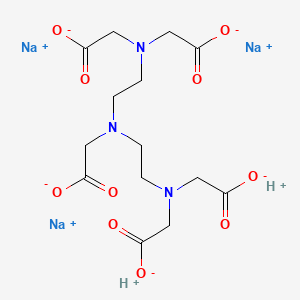
Pentetate trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentetate trisodium, also known as trisodium diethylenetriaminepentaacetate, is a synthetic polyamino carboxylic acid. It is widely recognized for its ability to form stable complexes with metal ions, making it a valuable chelating agent. This compound is used in various fields, including medicine, industry, and scientific research, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentetate trisodium is synthesized through the reaction of diethylenetriamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions typically involve:
Temperature: Moderate temperatures around 50-70°C.
pH: Alkaline conditions are maintained to facilitate the reaction.
Catalysts: No specific catalysts are required, but the reaction is often carried out in the presence of sodium hydroxide to maintain the pH.
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Mixing: Diethylenetriamine, formaldehyde, and sodium cyanide are mixed in a reactor.
Heating: The mixture is heated to the desired temperature.
Hydrolysis: The reaction mixture undergoes hydrolysis to form this compound.
Purification: The product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Pentetate trisodium undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, zinc, and iron.
Substitution: The carboxylate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Chelation: Typically involves metal salts (e.g., calcium chloride, zinc sulfate) in aqueous solutions.
Substitution: Reactions are carried out in aqueous or organic solvents, depending on the reactants involved.
Major Products
Chelation: Forms metal complexes such as calcium pentetate and zinc pentetate.
Substitution: Produces substituted derivatives of this compound, depending on the reactants used.
Scientific Research Applications
Pentetate trisodium has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in analytical and synthetic chemistry.
Biology: Employed in biological studies to remove metal ions from biological systems.
Medicine: Utilized in medical imaging and as a treatment for heavy metal poisoning. It is particularly effective in removing radioactive contaminants from the body.
Industry: Applied in industrial processes to prevent metal ion contamination and improve product stability.
Mechanism of Action
Pentetate trisodium exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The molecular targets include metal ions such as calcium, zinc, and iron. The chelation process involves the coordination of the metal ion with the carboxylate and amine groups of this compound, leading to the formation of a stable complex that is excreted from the body through renal filtration.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with a similar structure but fewer coordination sites.
Nitrilotriacetic acid (NTA): A chelating agent with fewer carboxylate groups and lower stability constants for metal complexes.
Uniqueness
Pentetate trisodium is unique due to its higher number of coordination sites compared to EDTA and NTA, which allows it to form more stable complexes with metal ions. This makes it particularly effective in applications requiring strong and stable chelation, such as in medical treatments for heavy metal poisoning and radioactive contamination.
Properties
CAS No. |
13078-36-9 |
|---|---|
Molecular Formula |
C14H20N3Na3O10 |
Molecular Weight |
459.29 g/mol |
IUPAC Name |
trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron |
InChI |
InChI=1S/C14H23N3O10.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;3*+1/p-3 |
InChI Key |
HFNVACONKMSOTH-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Related CAS |
13078-36-9 7578-43-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


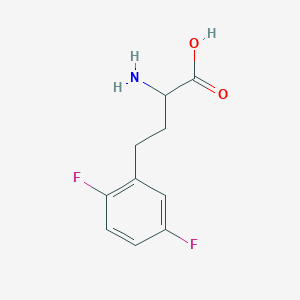
![Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B12306859.png)
![6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B12306866.png)
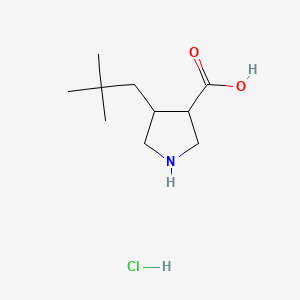
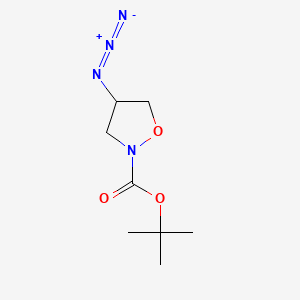
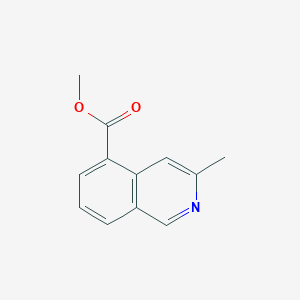
![rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12306889.png)


![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)
![6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one](/img/structure/B12306923.png)
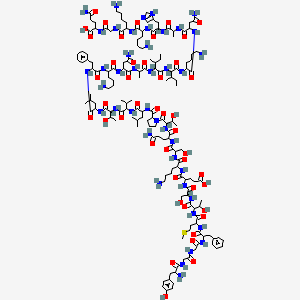
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid, trans](/img/structure/B12306926.png)
![Benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B12306935.png)
